molecular formula C14H12ClF2NO2S B4852850 N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

Cat. No.: B4852850
M. Wt: 331.8 g/mol
InChI Key: PITKZZARNXVZRJ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chlorophenylethyl group

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO2S/c15-11-3-1-2-10(8-11)6-7-18-21(19,20)14-9-12(16)4-5-13(14)17/h1-5,8-9,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITKZZARNXVZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-(3-chlorophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

    Nucleophilic substitution: The major products are substituted sulfonamides.

    Oxidation: The major products are oxidized derivatives such as quinones.

    Reduction: The major products are reduced derivatives such as amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function. The compound may also interact with cellular membranes, affecting cell signaling and transport processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)ethyl]-benzenesulfonamide: Similar structure but lacks the difluoro substitution on the benzene ring.

    N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide: Similar structure but has only one fluorine substitution on the benzene ring.

    N-[2-(3-chlorophenyl)ethyl]-2,5-dichlorobenzenesulfonamide: Similar structure but has chlorine substitutions instead of fluorine on the benzene ring.

Uniqueness

N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substitutions, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution on the benzene ring can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide
Reactant of Route 2
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N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide

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